Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Description
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (IUPAC: 4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one) is a bicyclic γ-lactone with the molecular formula C₈H₁₀O₂ and a fused cyclopentane-furanone scaffold . Its structure includes a rigid tricyclic framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Key properties include:
- SMILES:
C1C2CC3C1C(C2)OC3=O - Predicted Collision Cross Sections (CCS): Ranging from 125.3 Ų ([M+H]⁺) to 135.7 Ų ([M+NH₄]⁺), indicative of its compact, three-dimensional structure .
- Synthesis: Derived from stereochemically defined precursors, such as (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, for enantioselective applications .
Structure
3D Structure
Properties
IUPAC Name |
4-oxatricyclo[4.2.1.03,7]nonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGOKUVIPUXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975562 | |
| Record name | Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6712-12-5, 60133-51-9 | |
| Record name | NSC134993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC134976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC110743 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC102311 | |
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| Record name | NSC96383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
(a) 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
- Molecular Formula : C₈H₉IO₂ (MW: 264.06 g/mol) .
- Applications : Used in pharmaceutical synthesis (e.g., APIs and intermediates) due to iodine's role as a leaving group or radiolabeling site .
- Commercial Availability : Supplied as a white powder (99% purity) for industrial and pharmaceutical-grade applications .
(b) 6-Bromothis compound
Hydroxylated Derivatives
6-Hydroxythis compound
- Molecular Formula : C₈H₁₀O₃ (MW: 154.16 g/mol) .
- Properties :
- Applications : Used in fine chemicals and as a precursor for functionalized tricyclic scaffolds .
(a) Vinyl-Substituted Derivatives
- Example : (3aS,4S,5S,6aR)-5-(tert-Butyldiphenylsilyloxy)-4-vinyl-hexahydrocyclopenta[b]furan-2-one .
- Role : Bulky substituents like tert-butyldiphenylsilyloxy enhance steric hindrance, optimizing binding to HIV-1 protease active sites .
(b) Benzyloxy/Hydroxymethyl Derivatives
Complex Derivatives with Extended Side Chains
- Example : (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one (CAS: 41639-74-1) .
- Structure-Activity : Extended alkyl chains and hydroxyl groups enable interactions with lipid membranes or enzymatic pockets, relevant to prostaglandin analogs .
Comparative Data Table
Research Findings and Trends
- Halogenation : Iodine and bromine derivatives exhibit enhanced reactivity in cross-coupling reactions, critical for API synthesis .
- Hydroxylation : Improves solubility and bioavailability, making hydroxylated derivatives preferred for drug formulation .
- Steric Modifications : Bulky groups (e.g., tert-butyldiphenylsilyloxy) optimize enzyme inhibition by restricting conformational flexibility .
- Structural Rigidity : The tricyclic core ensures stability in harsh reaction conditions, enabling diverse functionalizations .
Biological Activity
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (C8H10O3) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique fused bicyclic structure that includes a furan ring, contributing to its distinct chemical properties. Its molecular weight is approximately 138.166 g/mol, with a density of 1.1 g/cm³ and a boiling point around 210°C. These characteristics are critical in understanding its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies suggest that the compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could have implications for treating various inflammatory conditions.
- Antioxidant Activity : this compound may also possess antioxidant properties, helping to mitigate oxidative stress in biological systems.
The biological activity of this compound is largely attributed to its ability to act as a ligand that interacts with specific receptors or enzymes. This interaction can alter their activity and lead to various biochemical effects. The exact pathways depend on the context of its use and the specific molecular targets involved.
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 6-Hydroxythis compound | C8H10O3 | Contains an additional hydroxyl group; potential for increased reactivity. |
| 3-Hydroxyhexahydro-2H-cyclopenta[b]furan-4-one | C8H10O2 | Similar structure but different functional groups; explored for flavoring applications. |
| 4-Methylhexahydro-2H-cyclopenta[b]furan-3-one | C9H12O2 | Methylated derivative; exhibits different physical properties and potential applications. |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Research : Another study explored its anti-inflammatory properties in a murine model of inflammation. Results indicated a reduction in inflammatory markers when treated with this compound.
- Antioxidant Activity Assessment : In vitro assays showed that the compound could scavenge free radicals effectively, suggesting its potential use as an antioxidant agent in pharmaceutical formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
